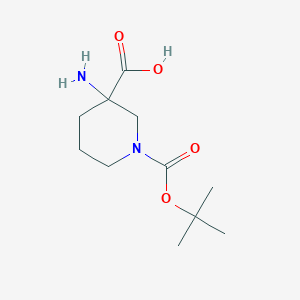

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Méthodes De Préparation

The synthesis of 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature . The resulting Boc-protected piperidine is then subjected to further reactions to introduce the carboxylic acid group.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like DMAP. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C₁₁H₂₀N₂O₄

- Molecular Weight: 244.29 g/mol

- CAS Number: 368866-17-5

- Structure: The compound features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid.

Peptide Synthesis

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is primarily utilized as a protected amino acid in peptide synthesis. The Boc group serves as a temporary protecting group that allows for selective reactions without interfering with the amino functionality. This application is crucial in the synthesis of complex peptides and proteins.

Key Reaction Conditions:

- The compound can be activated for coupling reactions using various coupling agents like HATU or DIC, facilitating the formation of peptide bonds under mild conditions .

Drug Development

The compound's structure allows it to act as a precursor for various bioactive molecules. Its derivatives have shown potential in developing drugs targeting neurological disorders, given the piperidine moiety's role in modulating neurotransmitter systems.

Case Study:

Research has indicated that derivatives of this compound exhibit activity against certain receptors implicated in cognitive functions, making them candidates for further development in treating conditions such as Alzheimer's disease .

Synthesis of N-Boc-Piperidine Derivatives

The compound is also employed in synthesizing N-Boc-piperidine derivatives, which are essential intermediates in organic synthesis and medicinal chemistry. These derivatives can be further modified to produce various pharmacologically active compounds.

Example Reaction:

A typical synthesis involves reacting this compound with ethyl iodide in the presence of potassium carbonate to yield N-Boc-piperidine derivatives with high yields .

Mécanisme D'action

The mechanism of action of 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its ability to act as a nucleophile due to the presence of the amino group. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in nucleophilic addition and substitution reactions . The compound’s reactivity is influenced by the stability of the Boc group, which can be cleaved to generate a reactive intermediate.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid include:

1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: This compound lacks the amino group but shares the Boc-protected piperidine structure.

3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound has a similar Boc-protected amino group but differs in the position of the carboxylic acid group.

N-Boc-piperidine: This compound is a simpler derivative with only the Boc-protected piperidine structure.

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the carboxylic acid group, which provides versatility in chemical reactions and applications.

Activité Biologique

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (often abbreviated as Boc-Amp) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its role as a building block in drug synthesis, inhibition mechanisms, and therapeutic applications.

Molecular Structure:

- Chemical Formula: C₁₁H₁₅N₂O₃

- Molecular Weight: 219.25 g/mol

- Boiling Point: 380.1°C at 760 mmHg

- Flash Point: 183.7°C

These properties make Boc-Amp a versatile compound for various chemical reactions, particularly in the synthesis of peptidomimetics and other bioactive molecules.

Biological Activity Overview

Boc-Amp is primarily investigated for its role in modulating metabolic pathways, particularly through the inhibition of acetyl-CoA carboxylase (ACC). ACC is crucial for fatty acid biosynthesis and energy metabolism, making it a significant target for treating metabolic disorders such as obesity and type 2 diabetes.

- Inhibition of Acetyl-CoA Carboxylase:

- Effects on Hepatic Metabolism:

Case Studies and Experimental Data

- In Vivo Studies:

- Cell Culture Experiments:

- Comparative Analysis:

Data Table: Biological Activity Summary

| Activity | Measurement | Effect |

|---|---|---|

| ACC Inhibition | IC₅₀ (µM) | ~50 nM for ACC1 and ACC2 |

| Fatty Acid Synthesis Inhibition | EC₅₀ (µM) | 1.6 - 5.7 |

| Malonyl-CoA Reduction | Effective Dose (mg/kg) | 4 - 30 |

| Insulin Sensitivity Improvement | Rodent Model | Significant improvement observed |

Propriétés

IUPAC Name |

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGMOYBKKZJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646951 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-17-5 | |

| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.